

Application Notes: Kibdelin C1 for In Vivo Imaging

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Compound of Interest		
Compound Name:	Kibdelin C1	
Cat. No.:	B018079	Get Quote

Introduction

Kibdelin C1 is a novel, high-affinity near-infrared (NIR) fluorescent probe designed for the non-invasive in vivo imaging of inflammatory processes. Its chemical structure allows for deep tissue penetration and a high signal-to-noise ratio, making it an ideal tool for longitudinal studies in small animal models. **Kibdelin C1** specifically targets key biomarkers of inflammation, enabling researchers to visualize and quantify inflammatory responses in real-time.

Mechanism of Action

Kibdelin C1 is postulated to target the C1 complex, a key component of the classical complement pathway, which is heavily involved in the inflammatory cascade.[1][2] Upon systemic administration, **Kibdelin C1** circulates in the vasculature. In regions of inflammation, increased vascular permeability allows **Kibdelin C1** to extravasate and bind to its target. This targeted accumulation results in a significant increase in fluorescence intensity at the site of inflammation, which can be detected using standard in vivo imaging systems.

Applications

Kibdelin C1 is designed for use in a variety of preclinical research areas, including:

Oncology: Visualizing inflammation within the tumor microenvironment.



- Immunology: Tracking the progression of autoimmune diseases such as rheumatoid arthritis.
- Cardiovascular Disease: Imaging inflammatory processes in atherosclerosis and ischemiareperfusion injury.[2][3]
- Infectious Diseases: Detecting and monitoring inflammation associated with bacterial or viral infections.[3]

Advantages of Kibdelin C1

- High Sensitivity and Specificity: Targeted binding to inflammatory biomarkers provides a high-contrast signal.
- Near-Infrared Emission: The NIR fluorescence window minimizes autofluorescence from biological tissues, enhancing detection sensitivity.[4]
- Deep Tissue Penetration: NIR light allows for imaging of deeper tissues and organs.[5]
- Non-Invasive, Longitudinal Imaging: Enables the repeated imaging of the same animal over time to monitor disease progression and therapeutic response.[6]

Quantitative Data

Table 1: Optical and Physical Properties of Kibdelin C1

Property	Value
Excitation Maximum (λex)	750 nm
Emission Maximum (λem)	780 nm
Quantum Yield (Φ)	0.15 in PBS
Molar Extinction Coefficient	150,000 M ⁻¹ cm ⁻¹
Molecular Weight	~1200 g/mol
Solubility	Soluble in PBS, DMSO



Table 2: Example Biodistribution of **Kibdelin C1** in a Murine Arthritis Model (24 hours post-injection)

% Injected Dose per Gram (%ID/g)
3.5 ± 1.2
1.2 ± 0.3
15.2 ± 2.5
10.8 ± 1.9
4.3 ± 0.8
2.1 ± 0.5
0.8 ± 0.2
1.5 ± 0.4
1 1 1 2

Data are presented as mean ± standard deviation (n=5)

Experimental Protocols

Protocol 1: In Vivo Imaging of Inflammation in a Murine Model

Materials:

- Kibdelin C1
- Phosphate-buffered saline (PBS) or other suitable vehicle
- Anesthetic (e.g., isoflurane)
- In vivo imaging system equipped for NIR fluorescence imaging
- Animal model of inflammation (e.g., collagen-induced arthritis model)

Procedure:



- Probe Preparation: Dissolve Kibdelin C1 in a minimal amount of DMSO and then dilute with PBS to the final desired concentration (typically 1-5 mg/kg body weight). Ensure the final DMSO concentration is below 5%.
- Animal Preparation: Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance). Place the animal on the imaging stage of the in vivo imaging system. Maintain the animal's body temperature.[7]
- Baseline Imaging: Acquire a baseline fluorescence image before injecting the probe to determine the level of autofluorescence.[8] Use an excitation filter around 750 nm and an emission filter around 780 nm.
- Probe Administration: Inject the prepared Kibdelin C1 solution intravenously (via the tail vein) or intraperitoneally.
- Time-course Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to determine the optimal imaging window.[7][8]
- Image Analysis: Quantify the fluorescence intensity in the region of interest (ROI)
 corresponding to the site of inflammation and in a contralateral, non-inflamed region for
 comparison.

Protocol 2: Ex Vivo Imaging of Organs

Materials:

- Imaging system from Protocol 1
- Surgical tools for dissection
- PBS

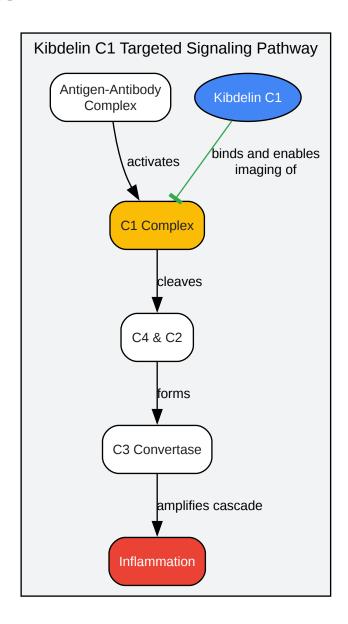
Procedure:

- Final In Vivo Image: Following the final in vivo imaging time point, euthanize the animal.
- Organ Harvesting: Immediately dissect the organs of interest (e.g., inflamed and non-inflamed paws, liver, kidneys, spleen, lungs).[7]



- Organ Rinsing: Gently rinse the harvested organs in PBS to remove excess blood.
- Ex Vivo Imaging: Arrange the organs on a non-fluorescent surface within the imaging chamber and acquire a final fluorescence image.[4]
- Analysis: Quantify the fluorescence intensity for each organ to confirm the biodistribution of Kibdelin C1.

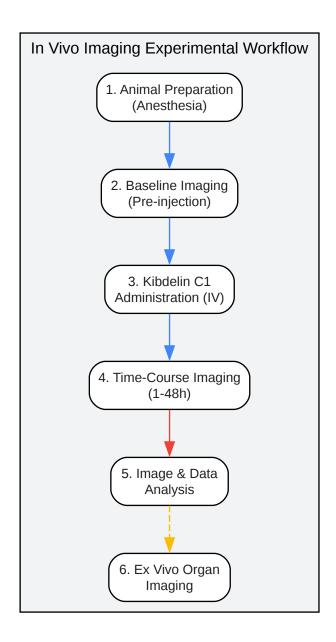
Visualizations



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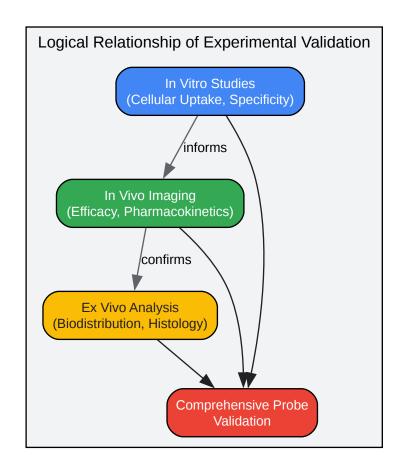
Caption: Proposed mechanism of **Kibdelin C1** in targeting the C1 complex.



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Caption: Experimental workflow for in vivo imaging with **Kibdelin C1**.





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Caption: Multi-level validation process for an imaging probe.

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